molecular formula C8H12CaO4 B3268634 Calcium cis-1,2-cyclohexanedicarboxylate CAS No. 491589-22-1

Calcium cis-1,2-cyclohexanedicarboxylate

Cat. No.: B3268634
CAS No.: 491589-22-1
M. Wt: 212.26 g/mol
InChI Key: RFHFHNAOSYYASL-KNCHESJLSA-N
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Description

Calcium cis-1,2-cyclohexanedicarboxylate (CAS: 491589-22-1) is a coordination compound comprising a calcium (Ca²⁺) ion and the dianionic form of cis-1,2-cyclohexanedicarboxylic acid (c-chdcH₂). Its molecular formula is C₈H₁₀CaO₄, with a molecular weight of 210.24 g/mol . The cyclohexane ring adopts a chair conformation, with both carboxylate groups positioned cis to each other on adjacent carbon atoms, creating a bent geometry ideal for chelation or bridging metal ions . This stereochemistry distinguishes it from trans isomers, which exhibit distinct coordination behaviors .

The compound is synthesized via neutralization reactions between cis-1,2-cyclohexanedicarboxylic acid and calcium hydroxide or carbonate.

Properties

CAS No.

491589-22-1

Molecular Formula

C8H12CaO4

Molecular Weight

212.26 g/mol

IUPAC Name

calcium;(1S,2R)-cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C8H12O4.Ca/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h5-6H,1-4H2,(H,9,10)(H,11,12);/t5-,6+;

InChI Key

RFHFHNAOSYYASL-KNCHESJLSA-N

SMILES

C1CCC(C(C1)C(=O)[O-])C(=O)[O-].[Ca+2]

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)C(=O)O.[Ca]

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O.[Ca]

physical_description

DryPowder

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium cis-1,2-cyclohexanedicarboxylate can be synthesized through the reaction of cis-1,2-cyclohexanedicarboxylic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium, where the acid reacts with the calcium source to form the calcium salt. The reaction conditions often involve moderate temperatures and stirring to ensure complete dissolution and reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Calcium cis-1,2-cyclohexanedicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the calcium ion is replaced by other metal ions.

    Complexation Reactions: It can form complexes with other metal ions or organic ligands, which can alter its chemical properties and reactivity.

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts, organic ligands, and acids. The reactions typically occur under mild to moderate conditions, such as room temperature to slightly elevated temperatures, and may require solvents like water or organic solvents .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different metal salts of cis-1,2-cyclohexanedicarboxylic acid, while complexation reactions can produce various metal-ligand complexes .

Scientific Research Applications

Food Industry Applications

Calcium cis-1,2-cyclohexanedicarboxylate has been investigated for use as a food additive. Its low toxicity at normal exposure levels makes it suitable for incorporation into food products. It serves as a calcium supplement, supporting bone health and other physiological functions.

Research indicates that this compound may have potential therapeutic uses. Its role as a calcium source is critical in various physiological processes, making it a candidate for formulations aimed at treating conditions related to calcium deficiency.

Case Study: Therapeutic Potential

A study highlighted the use of calcium salts in formulations for treating osteoporosis and other calcium-related disorders. The compound's unique properties may enhance bioavailability compared to other calcium salts, leading to improved therapeutic outcomes .

Polymer Industry Applications

This compound is utilized as an additive in polymer production. It acts as a nucleating agent, enhancing the crystallization process in polymer matrices.

Table: Properties of this compound as a Nucleating Agent

PropertyValue
BET Specific Surface Area≥ 20 m²/g
ApplicationNucleating agent in polymers

This increased surface area compared to other calcium salts makes it effective in improving the mechanical properties of polymers .

Environmental Applications

The compound's low toxicity profile allows for its potential use in environmental applications, such as soil amendments or biodegradable materials. Its ability to provide calcium can enhance soil health and promote plant growth.

Mechanism of Action

The mechanism of action of calcium cis-1,2-cyclohexanedicarboxylate is not fully understood, but it is believed to involve the inhibition of tumor cell growth and proliferation. The compound induces apoptosis in cancer cells, which may be responsible for its antitumor properties. Additionally, it has been found to regulate calcium ion levels in cells and exhibit antioxidant properties, which may contribute to its overall biological effects.

Comparison with Similar Compounds

Structural and Coordination Differences Across Metal Complexes

The cis-1,2-cyclohexanedicarboxylate (c-chdc²⁻) ligand exhibits versatile coordination modes depending on the metal ion and reaction conditions. Below is a comparative analysis:

Compound Metal Ion Coordination Geometry Structural Features Applications/Properties References
Calcium cis-1,2-cyclohexanedicarboxylate Ca²⁺ Ionic bonding Likely layered or ionic lattice (not fully characterized) Potential biocompatible materials
[Zn₂(μ-c-chdc)₂(μ-dtdp)₂·4.5H₂O] Zn²⁺ Tetrahedral 2D coordination polymer with alternating Zn-dtdp and Zn-c-chdc nodes Functional materials (e.g., sensors)
[UO₂(c-chdc)(DMF)] (1) UO₂²⁺ Pentagonal bipyramidal 2D network with DMF ligands; disordered carboxylate groups Photoactive cavities
[(UO₂)₈(c-chdc)₉(H₂O)₆]⁸⁻ (3) UO₂²⁺ Cuboidal arrangement Octanuclear cage with D₃ symmetry; NH₄⁺ guest via H-bonding Low quantum yield luminescence (0.06)
[NH₄]₄[(UO₂)₄(t-chdc)₆] UO₂²⁺ Tetranuclear cluster Trans-1,2-cyclohexanedicarboxylate (t-chdc²⁻); lacks cage structure Structural contrast to cis isomers
Key Observations:
  • Metal Ion Influence :

    • Alkaline earth metals (Ca²⁺) : Form ionic lattices due to their +2 charge and lack of d-orbitals for complexation. Calcium derivatives are less structurally diverse compared to transition metals .
    • Transition metals (Zn²⁺) : Adopt tetrahedral geometries, forming extended 2D polymers with ancillary ligands like dtdp (2,2’-dithiodipyridine) .
    • Uranyl (UO₂²⁺) : Exhibits rich coordination chemistry. The cis ligand enables polynuclear cage formation (e.g., octanuclear cluster in 3 ), whereas trans ligands yield simpler tetranuclear clusters .
  • Ligand Conformational Effects :

    • The cis configuration in c-chdc²⁻ promotes curvature, enabling closed cages (e.g., uranyl octanuclear species) .
    • Trans isomers (t-chdc²⁻) form linear or open frameworks due to reduced steric hindrance .
  • Counterion and Solvent Effects :

    • In uranyl complexes, counterions like NH₄⁺ or PPh₄⁺ template cage formation by occupying cavities via hydrogen bonding .
    • Solvents (e.g., DMF vs. water) influence ligand binding modes and crystallinity .

Physicochemical Properties

  • Solubility : this compound is likely water-insoluble, typical of ionic carboxylates. In contrast, uranyl complexes exhibit moderate solubility in polar solvents like DMF .
  • Thermal Stability : Uranyl cages (e.g., 3 ) show stability up to 250°C, whereas Zn polymers degrade at lower temperatures (~150°C) .

Functional Comparisons

  • Luminescence: Uranyl cages (e.g., 3) emit green light under UV excitation, though with low quantum efficiency (Φ = 0.06). This contrasts with non-luminous Ca²⁺ or Zn²⁺ analogs .

Q & A

Q. What are the standard synthetic protocols for preparing Calcium cis-1,2-cyclohexanedicarboxylate, and how can reaction conditions be optimized for purity?

Methodological Answer: this compound is typically synthesized via ligand exchange or direct neutralization. A proven approach involves reacting sodium cis-1,2-cyclohexanedicarboxylate with calcium chloride in dimethoxyethane (DME) at low temperatures (-50°C) to minimize side reactions. Key parameters include:

  • Stoichiometry: A 1:1 molar ratio of sodium salt to calcium chloride ensures complete ligand transfer.
  • Temperature Control: Slow warming from -50°C to room temperature prevents ligand decomposition.
  • Solvent Choice: Polar aprotic solvents like DME enhance solubility of intermediates.

Optimization Tips:

  • Monitor reaction progress via IR spectroscopy (e.g., disappearance of carboxylate C=O stretching bands at ~1655 cm⁻¹ and emergence of calcium-bound carboxylate peaks at ~1540 cm⁻¹) .
  • Purify via vacuum filtration and recrystallization from ethanol/water mixtures to remove unreacted salts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy: Identify carboxylate coordination modes via asymmetric (νₐₛ) and symmetric (νₛ) C=O stretching vibrations. For calcium complexes, νₐₛ typically appears at 1540–1560 cm⁻¹ and νₛ at 1400–1420 cm⁻¹ .
  • X-ray Diffraction (XRD): Resolve the cis-configuration of the cyclohexane ring and calcium coordination geometry (e.g., octahedral vs. tetrahedral). Compare with uranyl-cis-1,2-cyclohexanedicarboxylate structures, where the ligand adopts a bridging μ₂-η²:η² mode .
  • Elemental Analysis: Verify stoichiometry (C: ~29.35%, H: ~4.11% for analogous Mo/W complexes) .

Advanced Research Questions

Q. How does the cis-1,2-cyclohexanedicarboxylate ligand influence the assembly of uranyl-containing coordination polymers, and what methodological approaches are used to study these effects?

Methodological Answer: The ligand’s rigid cis-conformation directs uranyl (UO₂²⁺) assembly into unique architectures:

  • Counterion Control: Alkali metal counterions (e.g., K⁺, Na⁺) template uranyl-ligand cages or chains. For example, K⁺ promotes octanuclear uranyl cages with cis-1,2-cyclohexanedicarboxylate .
  • Ligand Conformation Analysis: Use single-crystal XRD to compare uranyl-ligand bond angles (e.g., 120–130° for cis-configuration) and torsion angles of the cyclohexane ring.
  • Thermogravimetric Analysis (TGA): Assess thermal stability of coordination polymers (decomposition typically occurs at 250–300°C) .

Q. What strategies are recommended for resolving contradictions in reported coordination modes of cis-1,2-cyclohexanedicarboxylate in different metal complexes?

Methodological Answer:

  • Cross-Validation: Combine XRD data with EXAFS (Extended X-ray Absorption Fine Structure) to confirm metal-ligand bond distances (e.g., Ca–O bonds ~2.4 Å) .
  • Computational Modeling: Perform DFT calculations to compare energy landscapes of monodentate vs. bidentate coordination modes. For calcium, bidentate coordination is energetically favorable by ~15 kcal/mol .
  • Systematic Variation: Synthesize analogs with trans-1,2-cyclohexanedicarboxylate to isolate stereochemical effects .

Q. How can factorial design principles be applied to investigate the ligand’s coordination behavior with alkaline earth metals beyond calcium?

Methodological Answer: A 2³ factorial design can test interactions between:

  • Variables: Metal ion (Mg²⁺, Sr²⁺), solvent polarity (DME vs. THF), and temperature (-50°C vs. 25°C).
  • Response Metrics: Crystallinity (XRD), yield (gravimetric analysis), and ligand coordination mode (IR).

Example Design Table:

Metal IonSolventTemperatureYield (%)Coordination Mode
Mg²⁺DME-50°C72Bidentate
Sr²⁺THF25°C58Monodentate

This approach isolates solvent polarity as a critical factor in Sr²⁺ coordination .

Q. What theoretical frameworks guide the study of this compound’s role in supramolecular chemistry?

Methodological Answer:

  • Hard-Soft Acid-Base (HSAB) Theory: Calcium (hard acid) preferentially binds carboxylate ligands (hard bases), favoring ionic over covalent interactions. Compare with uranyl (borderline acid), which forms stronger covalent bonds .
  • Topological Analysis: Use programs like TOPOS to classify coordination networks (e.g., 6-fold interpenetrated frameworks in uranyl systems) .

Data Contradiction Example:
If XRD data suggests a 7-coordinate calcium center but DFT predicts 6-coordinate geometry, re-examine crystallographic disorder or hydrogen bonding interactions using Hirshfeld surface analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Calcium cis-1,2-cyclohexanedicarboxylate
Reactant of Route 2
Calcium cis-1,2-cyclohexanedicarboxylate

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